

# Application Notes and Protocols for Oral Administration of WBC100 to Mice

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## Compound of Interest

Compound Name: WBC100

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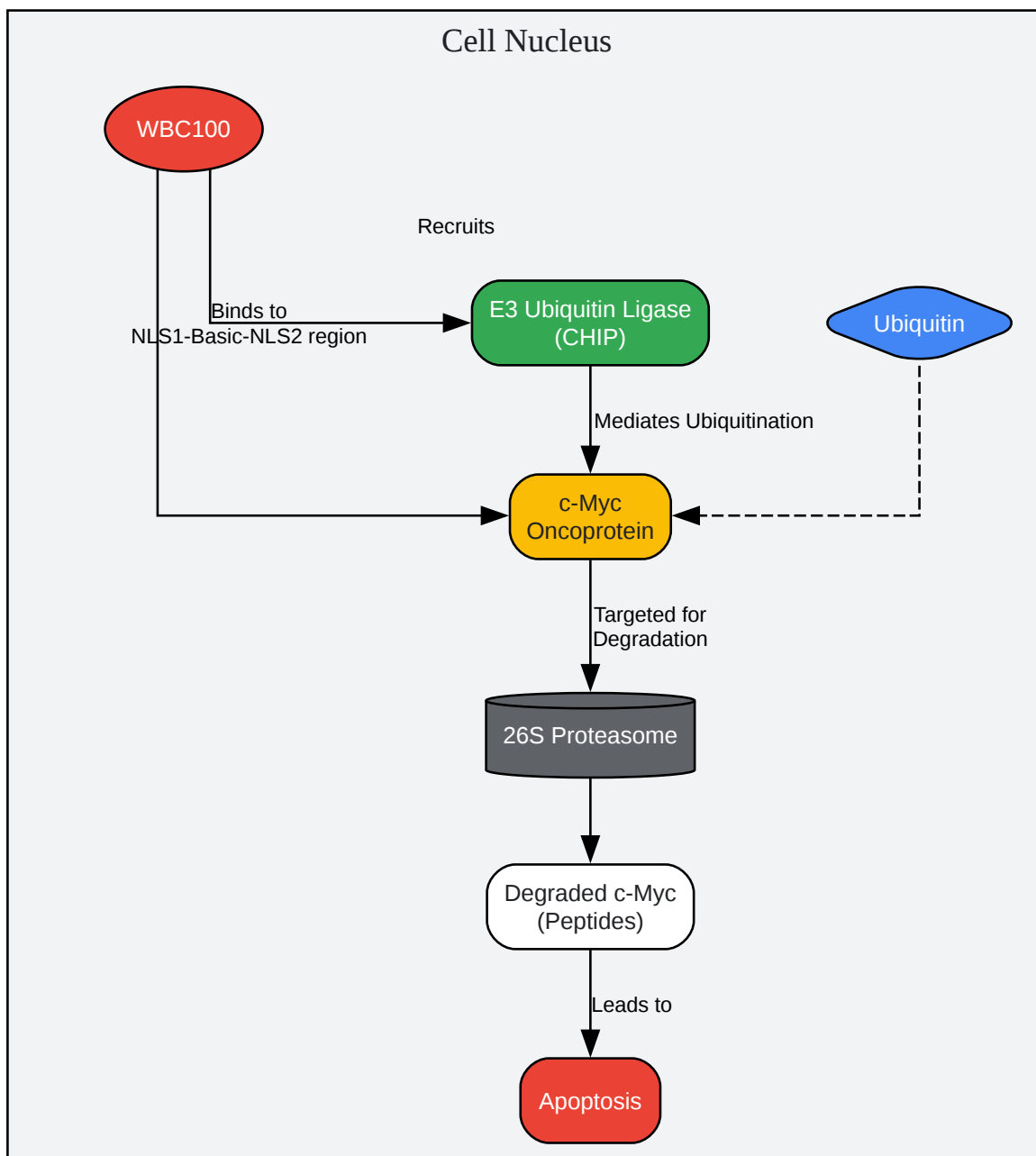
These application notes provide detailed protocols for the oral administration of **WBC100**, a potent and selective c-Myc degrader, to mouse models for preclinical research. The information is intended for researchers, scientists, and drug development professionals.

## Introduction

**WBC100** is an orally active small molecule that functions as a "molecular glue" to induce the degradation of the c-Myc oncoprotein.[1][2][3][4] Deregulation of c-Myc is implicated in a majority of human cancers, making it a critical therapeutic target.[3][4] **WBC100** selectively targets c-Myc for degradation via the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway, leading to apoptosis in cancer cells with c-Myc overexpression.[1][2][3][4][5] Preclinical studies have demonstrated its potent anti-tumor activity in various xenograft mouse models with good tolerability.[2][4][5]

## Mechanism of Action

**WBC100** acts by binding to both the c-Myc protein and the E3 ubiquitin ligase CHIP. This induced proximity facilitates the ubiquitination of c-Myc, marking it for degradation by the 26S proteasome. This targeted degradation of c-Myc leads to the suppression of tumor growth and apoptosis in c-Myc-driven cancers.[1][2][3][5]



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Caption: Mechanism of action of **WBC100** in inducing c-Myc degradation.

## Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of **WBC100** from preclinical studies.

Table 1: In Vitro Cytotoxicity of **WBC100** in c-Myc Overexpressing Cancer Cell Lines

| Cell Line | Cancer Type            | IC50 (nM) |
|-----------|------------------------|-----------|
| MOLM-13   | Acute Myeloid Leukemia | 16        |
| H9        | T-cell Lymphoma        | 17        |
| Mia-paca2 | Pancreatic Cancer      | 61        |

Data sourced from MedchemExpress and Probechem Biochemicals product pages.[\[1\]](#)[\[2\]](#)

Table 2: In Vivo Anti-tumor Activity of Orally Administered **WBC100** in a MOLM-13 Xenograft Model

| Dosage Regimen         | Duration | Outcome   |
|------------------------|----------|---|
| 0.1 mg/kg, twice daily | 21 days  | Significantly inhibited tumor growth and prolonged survival.          |
| 0.2 mg/kg, twice daily | 21 days  | Eradicated MOLM-13-luciferase cells; disease-free survival at day 35. |
| 0.4 mg/kg, twice daily | 21 days  | Eradicated MOLM-13-luciferase cells; disease-free survival at day 35. |
| 0.4 mg/kg, once daily  | 14 days  | Eliminated refractory MOLM-13-luciferase cells.                       |
| 0.8 mg/kg, once daily  | 14 days  | Eliminated refractory MOLM-13-luciferase cells.                       |

Data extracted from preclinical studies.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

### Formulation of **WBC100** for Oral Administration

This protocol yields a 2.5 mg/mL clear solution of **WBC100** suitable for oral gavage in mice.

Materials:

- **WBC100** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile tips

Procedure:

- Prepare a 25.0 mg/mL stock solution of **WBC100** in DMSO.
- To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
- Mix thoroughly until the solution is homogenous.
- Add 50 µL of Tween-80 and mix again until evenly distributed.
- Add 450 µL of Saline to bring the final volume to 1 mL.
- Vortex the solution to ensure it is clear and homogenous.

Note: For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.[\[1\]](#)

## Protocol for Oral Gavage in Mice

This protocol outlines the standard procedure for administering **WBC100** solution to mice via oral gavage. This procedure should only be performed by trained personnel.

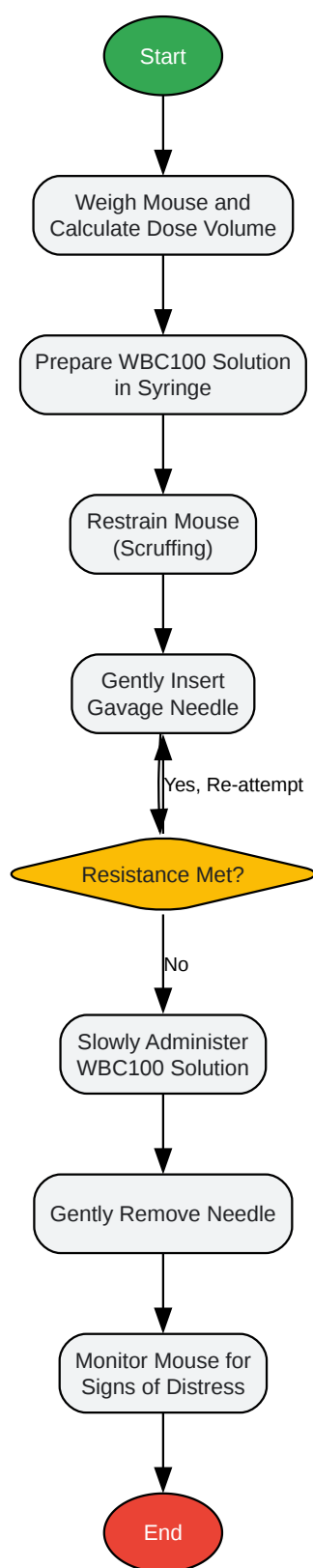
Materials:

- **WBC100** dosing solution
- Mouse scale
- 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[\[6\]](#)
- 1 mL syringe
- 70% ethanol for disinfection

Procedure:

- Animal Preparation:
  - Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume is 10 ml/kg.[\[6\]](#)
  - Measure the length from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle. Mark this length on the needle.[\[7\]](#)
- Restraint:
  - Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent movement.[\[7\]](#)
  - Gently extend the mouse's head back to create a straight line from the mouth to the esophagus.[\[6\]](#)
- Gavage Needle Insertion:
  - Attach the gavage needle to the syringe filled with the calculated dose of **WBC100** solution.

- Gently insert the gavage needle into the diastema (the gap behind the incisors) of the mouse's mouth.[8]
- Advance the needle smoothly along the upper palate until it passes into the esophagus. The mouse may exhibit a swallowing reflex.[6]
- Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.[7]
- Dose Administration:
  - Once the needle is correctly positioned in the esophagus, slowly administer the **WBC100** solution over 2-3 seconds.[8]
  - Administering the solution too quickly can cause reflux.
- Post-Administration Monitoring:
  - Gently remove the gavage needle following the same path of insertion.[6]
  - Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[6]
  - Continue to monitor the animals 12-24 hours post-dosing.[6][9]



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Caption: Experimental workflow for oral administration of **WBC100** to mice.

## Safety and Tolerability

In preclinical studies, **WBC100** was well-tolerated in mice at efficacious doses.[5] Continuous oral administration of 0.4 mg/kg twice daily for two weeks to healthy mice showed no systemic toxicity, with no significant changes in body weight, blood counts, or liver enzymes.[5] A first-in-human phase I trial has also shown a tolerable safety profile in patients with advanced solid tumors.[10][11]

Disclaimer: These protocols are for research purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

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